molecular formula C7H14O4 B14649559 2,6-Dideoxy-4-O-methyl-D-ribo-hexose CAS No. 50276-97-6

2,6-Dideoxy-4-O-methyl-D-ribo-hexose

Katalognummer: B14649559
CAS-Nummer: 50276-97-6
Molekulargewicht: 162.18 g/mol
InChI-Schlüssel: IMDXERSUDJGXQO-DSYKOEDSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dideoxy-4-O-methyl-D-ribo-hexose: is a rare sugar derivative known for its unique structural properties. It is a deoxy sugar, meaning it lacks one or more hydroxyl groups compared to regular sugars. This compound is also methylated, which adds to its distinctiveness.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dideoxy-4-O-methyl-D-ribo-hexose typically involves multiple steps. One common method starts with methyl 4,6-O-benzylidene-2-deoxy-α-D-ribo-hexopyranoside. This compound undergoes a series of reactions, including benzoylation and methanolysis, to yield the desired product .

Industrial Production Methods: the synthetic routes used in laboratory settings could potentially be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dideoxy-4-O-methyl-D-ribo-hexose can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 2,6-Dideoxy-4-O-methyl-D-ribo-hexose is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, this compound is studied for its potential role in cellular processes. Its deoxy and methylated nature can influence how it interacts with enzymes and other biomolecules .

Medicine: Its unique structure could be exploited to design novel therapeutic agents .

Industry: In industrial applications, this compound could be used in the synthesis of specialty chemicals and materials. Its unique properties might make it suitable for specific industrial processes .

Wirkmechanismus

The mechanism of action of 2,6-Dideoxy-4-O-methyl-D-ribo-hexose is not well-documented. its interactions with molecular targets likely involve its unique structural features. The deoxy and methyl groups can influence how the compound binds to enzymes and other proteins, potentially affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

    2,6-Dideoxy-3-O-methyl-D-ribo-hexose: This compound is similar but has a different methylation pattern.

    2,6-Dideoxy-4-O-methyl-D-glucopyranosyl-3-O-methyl-D-ribo-hexose:

Uniqueness: 2,6-Dideoxy-4-O-methyl-D-ribo-hexose is unique due to its specific deoxy and methylation pattern.

Eigenschaften

CAS-Nummer

50276-97-6

Molekularformel

C7H14O4

Molekulargewicht

162.18 g/mol

IUPAC-Name

(3S,4R,5R)-3,5-dihydroxy-4-methoxyhexanal

InChI

InChI=1S/C7H14O4/c1-5(9)7(11-2)6(10)3-4-8/h4-7,9-10H,3H2,1-2H3/t5-,6+,7-/m1/s1

InChI-Schlüssel

IMDXERSUDJGXQO-DSYKOEDSSA-N

Isomerische SMILES

C[C@H]([C@H]([C@H](CC=O)O)OC)O

Kanonische SMILES

CC(C(C(CC=O)O)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.